molecular formula C20H18N2O5 B2770821 Methyl 4-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)benzoate CAS No. 953140-36-8

Methyl 4-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)benzoate

Cat. No.: B2770821
CAS No.: 953140-36-8
M. Wt: 366.373
InChI Key: MTRGTDXYDKJWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an acetamido group to a 5-(4-methoxyphenyl)isoxazole moiety. The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen) and the methoxy-substituted phenyl group contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry or agrochemical research.

Properties

IUPAC Name

methyl 4-[[2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-25-17-9-5-13(6-10-17)18-11-16(22-27-18)12-19(23)21-15-7-3-14(4-8-15)20(24)26-2/h3-11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRGTDXYDKJWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)benzoate typically involves multiple steps, starting with the formation of the isoxazole ring. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and methoxyphenyl group are crucial for binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several classes of molecules, including isoxazole-containing derivatives, benzoate esters, and acetamido-linked heterocycles. Below is a comparative analysis based on the evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Key Structural Features Melting Point (°C) Yield (%) Elemental Analysis (C/H/N/O/S/Cl) Reference
Compound 5 (Isoxazoline derivative) Isoxazoline ring, dichloro substituents, acetyloxy groups 138 74 C 56.97%, H 3.42%, N 6.85%
C6 (Quinoline-piperazine derivative) Quinoline core, piperazine linker, 4-methoxyphenyl group Not reported Not given HRMS and ¹H NMR confirmed purity
7h (Chlorophenyl-pyrrolidone derivative) Chlorophenyl, isoxazol-3-yl, pyrrolidone ring 227–229 45 C 61.21%, H 4.91%, N 7.89%
I-6273 (Phenethylamino benzoate) Ethyl benzoate, 3-methylisoxazole, phenethylamino linker Not reported Not given Synthesized via ethyl acetate crystallization

Key Research Findings

a) Influence of Substituents on Physicochemical Properties
  • Methoxy vs. Chlorine substituents increase molecular weight and may improve thermal stability, as seen in 7h’s higher melting point (227–229°C vs. 138°C for Compound 5) .
  • Linker Groups: The acetamido linker in the target compound differs from the piperazine linker in C6 or the phenethylamino group in I-6273 . Piperazine-containing derivatives often exhibit improved solubility due to nitrogen’s hydrogen-bonding capacity, whereas acetamido groups may enhance rigidity and binding specificity.

Biological Activity

Methyl 4-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes an isoxazole ring, which is known for its biological activity. The synthesis typically involves multi-step processes that include the formation of the isoxazole ring through cycloaddition reactions. For example, one common synthetic route utilizes nitrile oxides in a 1,3-dipolar cycloaddition reaction to form the isoxazole.

The biological activity of this compound is primarily attributed to its ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) . The compound exhibits an IC50 value for COX-2 inhibition of less than 0.5 µM, indicating potent activity .

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, substituted isoxazoles have been shown to effectively reduce inflammation in animal models, providing a basis for their use in treating conditions such as arthritis and other inflammatory disorders .

Analgesic Effects

In addition to anti-inflammatory properties, this compound may also possess analgesic effects. Studies have demonstrated that compounds targeting COX-2 can alleviate pain without the adverse effects associated with traditional NSAIDs .

Case Studies and Research Findings

Several studies have explored the efficacy of isoxazole derivatives in various biological contexts:

  • Anti-inflammatory Efficacy : A study published in Pharmaceutical Research demonstrated that a related isoxazole compound significantly reduced edema in carrageenan-induced paw edema models in rats, suggesting strong anti-inflammatory properties .
  • Analgesic Activity : Another investigation highlighted the analgesic potential of isoxazole derivatives in formalin-induced pain models, where treated groups exhibited reduced pain responses compared to controls .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with COX-2 at the molecular level, revealing key binding interactions that facilitate their inhibitory action .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other related compounds:

Compound NameCOX-2 IC50 (µM)Anti-inflammatory ActivityAnalgesic Activity
This compound<0.5HighModerate
4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide<0.7ModerateLow
4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide<0.6HighHigh

Q & A

Q. What are the key synthetic strategies for Methyl 4-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)benzoate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the isoxazole core via cyclization of nitrile oxides with alkynes (e.g., Huisgen cycloaddition) .
  • Step 2 : Acetylation of the isoxazole intermediate using chloroacetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine in DMF) .
  • Step 3 : Coupling the acetamide moiety to the methyl benzoate backbone via nucleophilic acyl substitution, optimized at 60–80°C in anhydrous dichloromethane (DCM) . Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios to minimize side products like unreacted intermediates or over-acylated derivatives .

Q. How is the compound characterized post-synthesis?

  • Spectroscopic Methods :
  • 1H/13C NMR : Confirm regioselectivity of the isoxazole ring and acetamido linkage (e.g., δ 2.5–3.5 ppm for acetamido protons, δ 160–170 ppm for carbonyl carbons) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 439.5 for C21H21N5O4S) .
    • Chromatography : HPLC purity checks (>95%) using C18 columns with acetonitrile/water gradients .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Handling : Use fume hoods, nitrile gloves, and eye protection; avoid skin contact. Contaminated materials must be disposed as hazardous waste .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-methoxyphenyl) influence reactivity and bioactivity?

  • Electronic Modulation : The 4-methoxyphenyl group donates electron density via resonance, stabilizing the isoxazole ring and enhancing electrophilic substitution reactivity at the acetamido group .
  • Biological Impact : Methoxy groups improve membrane permeability and target binding (e.g., enzyme active sites) via hydrophobic interactions. Comparative studies with fluorophenyl or chlorophenyl analogs show reduced potency, suggesting methoxy’s role in optimizing pharmacokinetics .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Hypothesis Testing :

Metabolic Stability : Use liver microsome assays to assess rapid degradation (e.g., CYP450-mediated oxidation of the methoxy group) .

Solubility Limitations : Perform kinetic solubility assays in PBS (pH 7.4) to identify poor bioavailability .

Protein Binding : Measure plasma protein binding via equilibrium dialysis; >90% binding may reduce free drug concentration .

  • Mitigation Strategies : Structural modifications (e.g., replacing methoxy with trifluoromethoxy to slow metabolism) .

Q. What methodologies optimize regioselectivity in isoxazole ring formation?

  • Catalytic Systems : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity for 3,5-disubstituted isoxazoles .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization over polymerization .
  • Kinetic Control : Lower reaction temperatures (0–5°C) and slow reagent addition reduce byproducts like regioisomeric 4,5-disubstituted isoxazoles .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

  • Core Modifications :
  • Isoxazole Replacement : Substitute with triazole or thiadiazole to alter hydrogen-bonding capacity .
  • Acetamido Linker : Replace with sulfonamide or urea to modulate rigidity and target affinity .
    • Functional Group Tuning :
  • Methoxy Position : Para-substitution (vs. meta) enhances steric compatibility with hydrophobic enzyme pockets .
  • Benzoate Ester : Hydrolysis to carboxylic acid improves solubility but may reduce cell permeability .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Experimental Variables :
  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Assay Conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .
    • Data Validation :
  • Orthogonal Assays : Confirm enzyme inhibition via fluorescence polarization and SPR binding assays .
  • Crystallography : Resolve binding modes using X-ray structures of compound-enzyme complexes .

Tables of Key Data

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CMaximizes coupling efficiency
SolventAnhydrous DCMReduces hydrolysis
CatalystCuI (5 mol%)Enhances regioselectivity

Q. Table 2: Comparative Bioactivity of Analogues

SubstituentIC50 (nM)Solubility (µg/mL)
4-Methoxyphenyl12.38.5
4-Fluorophenyl45.715.2
4-Chlorophenyl78.96.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.